molecular formula C16H16FN3O5S B2765599 N-(2,4-dimethoxyphenyl)-6-fluoro-1,1-dioxo-3,4-dihydro-2H-1lambda6,2,4-benzothiadiazine-3-carboxamide CAS No. 1219411-87-6

N-(2,4-dimethoxyphenyl)-6-fluoro-1,1-dioxo-3,4-dihydro-2H-1lambda6,2,4-benzothiadiazine-3-carboxamide

Cat. No.: B2765599
CAS No.: 1219411-87-6
M. Wt: 381.38
InChI Key: COSFGQDOWZJYIF-UHFFFAOYSA-N
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Description

N-(2,4-dimethoxyphenyl)-6-fluoro-1,1-dioxo-3,4-dihydro-2H-1lambda6,2,4-benzothiadiazine-3-carboxamide is a compound belonging to the class of 1,2,4-benzothiadiazine-1,1-dioxide derivatives. These compounds are known for their diverse pharmacological activities, including antimicrobial, antiviral, antihypertensive, antidiabetic, anticancer, and more .

Biochemical Analysis

Biochemical Properties

The compound interacts with various enzymes, proteins, and other biomolecules. For instance, it has been found to inhibit bacterial RNA polymerase (RNAP), displaying potent antimicrobial activity against Gram-positive bacteria . The compound’s interaction with RNAP is believed to be a key factor in its antimicrobial activity .

Cellular Effects

N-(2,4-dimethoxyphenyl)-6-fluoro-1,1-dioxo-3,4-dihydro-2H-1lambda6,2,4-benzothiadiazine-3-carboxamide has shown to have significant effects on various types of cells. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The compound exerts its effects at the molecular level through various mechanisms. It binds to biomolecules, inhibits or activates enzymes, and induces changes in gene expression

Preparation Methods

The synthesis of N-(2,4-dimethoxyphenyl)-6-fluoro-1,1-dioxo-3,4-dihydro-2H-1lambda6,2,4-benzothiadiazine-3-carboxamide typically involves multiple steps. One common synthetic route includes the reaction of 2,4-dimethoxyaniline with 6-fluoro-3,4-dihydro-2H-benzo[e][1,2,4]thiadiazine-3-carboxylic acid chloride in the presence of a base. The reaction conditions often require an inert atmosphere and controlled temperature to ensure high yield and purity .

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including:

Scientific Research Applications

N-(2,4-dimethoxyphenyl)-6-fluoro-1,1-dioxo-3,4-dihydro-2H-1lambda6,2,4-benzothiadiazine-3-carboxamide has several scientific research applications:

Comparison with Similar Compounds

Similar compounds include other 1,2,4-benzothiadiazine-1,1-dioxide derivatives, such as:

Properties

IUPAC Name

N-(2,4-dimethoxyphenyl)-6-fluoro-1,1-dioxo-3,4-dihydro-2H-1λ6,2,4-benzothiadiazine-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16FN3O5S/c1-24-10-4-5-11(13(8-10)25-2)19-16(21)15-18-12-7-9(17)3-6-14(12)26(22,23)20-15/h3-8,15,18,20H,1-2H3,(H,19,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

COSFGQDOWZJYIF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)NC(=O)C2NC3=C(C=CC(=C3)F)S(=O)(=O)N2)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16FN3O5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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